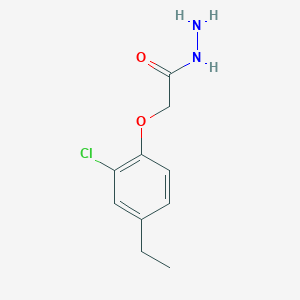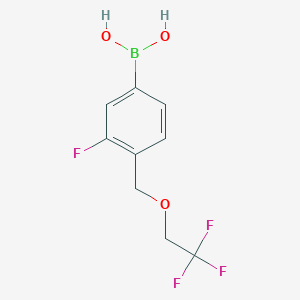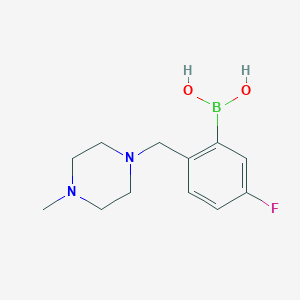![molecular formula C7H4F2N2 B1395886 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-66-0](/img/structure/B1395886.png)
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1196507-66-0 . It has a molecular weight of 154.12 . The IUPAC name for this compound is this compound .
Synthesis Analysis
There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) .Chemical Reactions Analysis
The compound “this compound” has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . One of these derivatives, compound 4h, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives are synthesized through various techniques. Thibault et al. (2003) discuss two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, involving regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003). Vilches-Herrera et al. (2013) developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, incorporating tetrahedral fragments and fused 4-spiro-frameworks (Vilches-Herrera et al., 2013).
Material Science Applications
Zhou et al. (2019) reported on nitrogen-embedded small molecules synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting their optical, electrochemical properties, self-assembly behavior, and carrier transport properties (Zhou et al., 2019).
Anticancer Activity
N. Mallisetty et al. (2023) studied pyrrolyl-pyridine heterocyclic compounds for their potential anticancer activity, focusing on compounds like 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine, which showed significant activity against human cervical cancer cell lines (Mallisetty et al., 2023).
Electronic Structure Studies
Hazra et al. (2012) conducted an experimental charge density distribution study of 4-chloro-1H-pyrrolo[2,3-b]pyridine, providing insights into its electronic structure and bonding scheme (Hazra et al., 2012).
Mécanisme D'action
Target of Action
The primary target of the compound 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a protein kinase involved in the transduction of mitogenic signals from the cell membrane to the nucleus .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . This inhibition occurs as the compound binds to the receptor, preventing it from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFR affects several biochemical pathways. The FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt, is primarily affected . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound should be stored in an inert atmosphere at 2-8°C .
Safety and Hazards
The compound “4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine” is classified under GHS07 for safety . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions, particularly those involving enzyme inhibition. It has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are significant because FGFRs are involved in key cellular processes such as cell proliferation, differentiation, and angiogenesis. The binding of this compound to these receptors inhibits their activity, thereby modulating downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, this compound significantly inhibits the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of these receptors, leading to their inhibition . This inhibition prevents the autophosphorylation of tyrosine residues, a critical step in the activation of FGFRs. Consequently, the downstream signaling pathways that promote cell growth and survival are disrupted. Additionally, this compound may influence gene expression by modulating transcription factors involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound continues to exhibit inhibitory effects on cell proliferation and migration, although the extent of these effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing side effects. Studies have shown that the therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy. Additionally, interactions with cofactors such as NADPH may play a role in the compound’s metabolic fate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. The compound’s distribution is critical for its therapeutic effects, as it must reach target cells and tissues in sufficient concentrations to exert its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with target proteins and its overall efficacy. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZRADTOCTZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701225 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196507-66-0 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

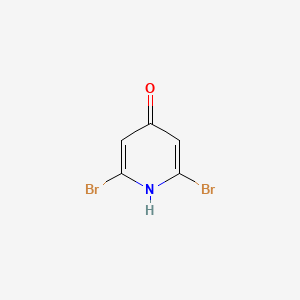
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
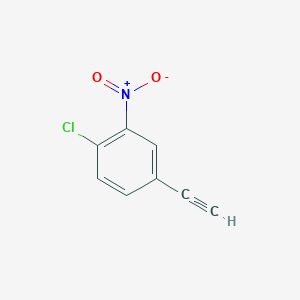
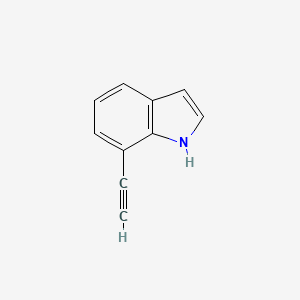
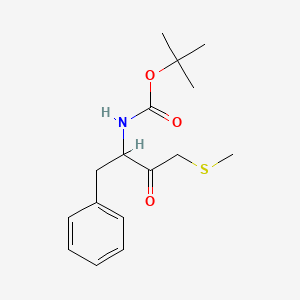

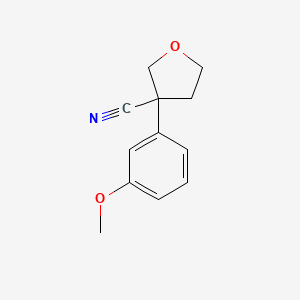
![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
